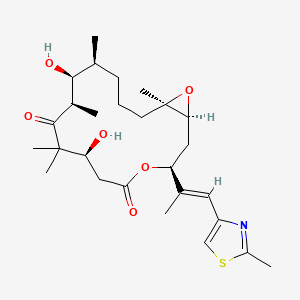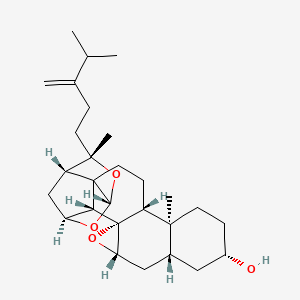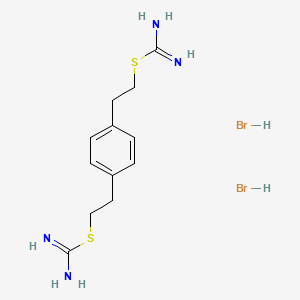
Quifenadine
Übersicht
Beschreibung
Quifenadine, also known by the trade name Fencarol, is a second-generation antihistamine drug . It is chemically a quinuclidine derivative and is marketed mainly in post-Soviet countries . Quifenadine is a derivative of quinuclidylcarbinol, which reduces the effects of histamine on organs and systems .
Synthesis Analysis
The synthesis of Quifenadine involves a Grignard reaction between methylquinuclidine-3-carboxylate and phenylmagnesium bromide, which yields the benzhydryl alcohol product .Molecular Structure Analysis
Quifenadine has a molecular formula of C20H23NO . The antihistaminic qualities of quifenadine are associated with the presence of a cyclic quinuclidine core in the structure and the distance between the diphenylcarbinol group and the nitrogen atom .Chemical Reactions Analysis
Quifenadine is a competitive blocker of H1 receptors . In addition, it activates the diamine oxidase enzyme, which breaks down about 30% of endogenous histamine . This explains the effectiveness of quifenadine in patients insensitive to other antihistamines .Physical And Chemical Properties Analysis
Quifenadine has a molar mass of 293.410 g·mol −1 . It has an average mass of 293.403 Da and a monoisotopic mass of 293.177979 Da .Wissenschaftliche Forschungsanwendungen
Antihistamine Drug
Quifenadine is a 2nd generation antihistamine drug . It is a competitive blocker of H1 receptors . In terms of antihistaminic activity and duration of action, quifenadine is superior to diphenhydramine .
Antiarrhythmic Properties
The drug has antiarrhythmic properties , probably due to the presence of a quinuclidine nucleus in the molecule’s core . It acts as a calcium channel blocker and influences the activity of potassium channels .
Treatment for Cardiac Arrhythmia in Children
In children with cardiac arrhythmia, combination therapy with quifenadone and either amiodarone or propafenone was found to be more effective than monotherapy with either amiodarone or propafenone .
Activation of Diamine Oxidase Enzyme
Quifenadine activates the diamine oxidase enzyme, which breaks down about 30% of endogenous histamine . This explains the effectiveness of quifenadine in patients insensitive to other antihistamines .
Treatment for Allergic Conditions
Quifenadine is indicated for the treatment of allergic rhinitis, acute and chronic urticaria, angioedema, dermatitis, atopic dermatitis, and pruritus .
Crystal Structure Analysis
Crystal structures of dihydrate and three anhydrous forms of quifenadine hydrochloride are presented, and crystal structure information is used to explain and rationalize the relative stability of polymorphs and observed phase transformations .
Wirkmechanismus
Target of Action
Quifenadine is a competitive blocker of H1 receptors . These receptors are primarily found on smooth muscle, endothelial cells, and in the central nervous system. They play a crucial role in allergic reactions by mediating the effects of histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions .
Mode of Action
Quifenadine interacts with its targets, the H1 receptors, by competitively blocking them . This means it competes with histamine for the same binding sites on the H1 receptors. When Quifenadine binds to these receptors, it prevents histamine from binding and exerting its effects . In addition, Quifenadine activates the diamine oxidase enzyme, which breaks down about 30% of endogenous histamine . This dual action reduces the effects of histamine on organs and systems, explaining the effectiveness of Quifenadine in patients insensitive to other antihistamines .
Biochemical Pathways
Quifenadine is involved in the Quifenadine H1-antihistamine action pathway . By blocking H1 receptors and activating the diamine oxidase enzyme, Quifenadine reduces the effects of histamine on various organs and systems . This leads to a decrease in symptoms associated with allergic reactions, such as inflammation, itching, and smooth muscle contraction .
Pharmacokinetics
Quifenadine has a bioavailability of 45% , with a time to reach maximum concentration (Tmax) of 1 hour . This suggests that about 45% of the administered dose reaches the systemic circulation. The drug is metabolized in the liver , which is common for many drugs and can influence the drug’s bioavailability and duration of action.
Result of Action
The molecular and cellular effects of Quifenadine’s action include a reduction in the toxic effect of histamine, elimination or weakening of its bronchoconstrictor effect and spasmodic effect on the smooth muscles of the intestines . It also has a moderate antiserotonin and weak cholinolytic effect, and well-defined antipruritic and desensitizing properties . Quifenadine weakens the hypotensive effect of histamine and its effect on capillary permeability .
Action Environment
For instance, certain substances may interact with Quifenadine, potentially altering its effectiveness . As with any medication, it’s crucial to take it as directed by a healthcare provider and to be aware of any potential interactions with other substances.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21/h1-10,16,19,22H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMAHNDJABQWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10447-38-8 (hydrochloride) | |
| Record name | Quifenadine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046187 | |
| Record name | Quifenadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quifenadine | |
CAS RN |
10447-39-9 | |
| Record name | Quifenadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10447-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quifenadine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quifenadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13713 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quifenadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUIFENADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A18RJ49B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![cyclopentyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B1678565.png)
![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)


![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)
![(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1678576.png)